molecular formula C12H14N4O6S B14126272 methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate

methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate

Cat. No.: B14126272
M. Wt: 342.33 g/mol
InChI Key: AOZGDKSSIPBKTO-MDWZMJQESA-N
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Description

Methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dinitrophenyl group, a hydrazinylidene linkage, and a sulfanylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

Scientific Research Applications

Methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The hydrazinylidene linkage may also play a role in the compound’s biological effects by forming stable complexes with metal ions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate is unique due to the combination of its dinitrophenyl, hydrazinylidene, and sulfanylacetate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H14N4O6S

Molecular Weight

342.33 g/mol

IUPAC Name

methyl 2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl]sulfanylacetate

InChI

InChI=1S/C12H14N4O6S/c1-8(6-23-7-12(17)22-2)13-14-10-4-3-9(15(18)19)5-11(10)16(20)21/h3-5,14H,6-7H2,1-2H3/b13-8+

InChI Key

AOZGDKSSIPBKTO-MDWZMJQESA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CSCC(=O)OC

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CSCC(=O)OC

Origin of Product

United States

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